molecular formula C5H5BrClN3O2 B2449784 1-(2-bromoethyl)-4-chloro-3-nitro-1H-pyrazole CAS No. 1340390-69-3

1-(2-bromoethyl)-4-chloro-3-nitro-1H-pyrazole

Cat. No.: B2449784
CAS No.: 1340390-69-3
M. Wt: 254.47
InChI Key: NFQPQXDBQYRLGE-UHFFFAOYSA-N
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Description

1-(2-Bromoethyl)-4-chloro-3-nitro-1H-pyrazole is a heterocyclic compound featuring a pyrazole ring substituted with a bromoethyl group, a chloro group, and a nitro group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-bromoethyl)-4-chloro-3-nitro-1H-pyrazole typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Introduction of Substituents: The chloro and nitro groups can be introduced via electrophilic aromatic substitution reactions. The bromoethyl group can be added through nucleophilic substitution reactions involving an appropriate bromoethyl precursor.

Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, solvent choice, and reaction time. Catalysts and reagents used in these processes are selected to ensure efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Bromoethyl)-4-chloro-3-nitro-1H-pyrazole undergoes various chemical reactions, including:

    Substitution Reactions: The bromoethyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

    Reduction Reactions: The nitro group can be reduced to an amino group under appropriate conditions.

    Oxidation Reactions: The compound can undergo oxidation reactions, potentially leading to the formation of new functional groups.

Common Reagents and Conditions:

    Substitution: Nucleophiles such as amines or thiols can react with the bromoethyl group under basic conditions.

    Reduction: Reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride can be used to reduce the nitro group.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed for oxidation reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrazoles, while reduction can produce amino derivatives.

Scientific Research Applications

1-(2-Bromoethyl)-4-chloro-3-nitro-1H-pyrazole has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural features.

    Industry: It can be used in the production of advanced materials, such as polymers and coatings, due to its reactive functional groups.

Mechanism of Action

The mechanism of action of 1-(2-bromoethyl)-4-chloro-3-nitro-1H-pyrazole involves its interaction with molecular targets through its functional groups. The bromoethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The nitro group can participate in redox reactions, affecting cellular processes. The chloro group may enhance the compound’s binding affinity to specific targets.

Comparison with Similar Compounds

  • 1-(2-Bromoethyl)-4-chloro-3-nitro-1H-imidazole
  • 1-(2-Bromoethyl)-4-chloro-3-nitro-1H-triazole
  • 1-(2-Bromoethyl)-4-chloro-3-nitro-1H-pyrrole

Uniqueness: 1-(2-Bromoethyl)-4-chloro-3-nitro-1H-pyrazole is unique due to its specific combination of substituents on the pyrazole ring. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications. The presence of both electron-withdrawing (nitro and chloro) and electron-donating (bromoethyl) groups allows for versatile chemical modifications and interactions with biological targets.

Properties

IUPAC Name

1-(2-bromoethyl)-4-chloro-3-nitropyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5BrClN3O2/c6-1-2-9-3-4(7)5(8-9)10(11)12/h3H,1-2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFQPQXDBQYRLGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NN1CCBr)[N+](=O)[O-])Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5BrClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.47 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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